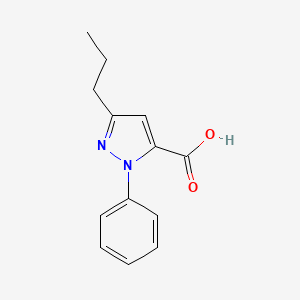

2-Phenyl-5-propylpyrazole-3-carboxylic acid

Description

2-Phenyl-5-propylpyrazole-3-carboxylic acid is a pyrazole-based organic compound featuring a phenyl group at position 2, a propyl chain at position 5, and a carboxylic acid moiety at position 2. Pyrazole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and tunable substituent effects .

Properties

IUPAC Name |

2-phenyl-5-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-6-10-9-12(13(16)17)15(14-10)11-7-4-3-5-8-11/h3-5,7-9H,2,6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRAFHPAIWGGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-propylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions. For instance, the reaction of 1-phenyl-1,3-diketone with propylhydrazine in the presence of an acid catalyst can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods may involve the use of transition-metal catalysts or photoredox reactions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-propylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Pyrazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

2-Phenyl-5-propylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-propylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structural modifications. The carboxylic acid group can form hydrogen bonds with active site residues, while the phenyl and propyl groups can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds serve as key comparators based on substituent positioning and functional group variations:

2-Phenyloxazole-5-carboxylic Acid (CAS 92-71-7)

- Molecular Formula: C₁₅H₁₁NO

- Molecular Weight : 221.25 g/mol

- Key Features : Oxazole core with phenyl and carboxylic acid substituents.

- Physicochemical Properties: LogP: 2.89 (moderate lipophilicity) Solubility: Low aqueous solubility (LogS: -4.25) Hydrogen Bond Acceptors/Donors: 3/1 Polar Surface Area: 52.3 Ų .

5-(2-Methylpropyl)-1H-pyrazole-3-carboxylic Acid (CAS 92933-49-8)

- Molecular Formula : C₈H₁₂N₂O₂

- Molecular Weight : 168.19 g/mol

- Key Features : Pyrazole core with isobutyl (2-methylpropyl) and carboxylic acid groups.

Isobutyl Sildenafil (CAS 1391053-95-4)

Comparative Data Table

| Compound Name | Core Structure | Molecular Weight (g/mol) | LogP | Solubility (LogS) | Key Substituents | Bioactivity |

|---|---|---|---|---|---|---|

| 2-Phenyl-5-propylpyrazole-3-carboxylic Acid (Inferred) | Pyrazole | ~230.26* | ~2.5* | ~-3.8* | Phenyl (C₆H₅), Propyl (C₃H₇) | Potential CYP/PDE modulation |

| 2-Phenyloxazole-5-carboxylic Acid | Oxazole | 221.25 | 2.89 | -4.25 | Phenyl (C₆H₅) | CYP enzyme inhibition |

| 5-(2-Methylpropyl)-1H-pyrazole-3-carboxylic Acid | Pyrazole | 168.19 | N/A | N/A | Isobutyl (C₄H₉) | PDE-related activity |

| Isobutyl Sildenafil | Pyrazolo-pyrimidinone | 488.61 | N/A | N/A | Sulfonyl, Piperazinyl | PDE5 inhibition |

*Inferred values based on structural similarity to evidence compounds.

Key Findings from Comparative Analysis

Core Heterocycle Influence :

- Oxazole vs. Pyrazole : The oxazole derivative () exhibits higher molecular weight and polar surface area (52.3 Ų) compared to pyrazole analogs, suggesting reduced blood-brain barrier permeability. Pyrazole cores, however, are more commonly associated with drug-like properties due to balanced hydrogen bonding capacity .

Substituent Effects :

- Alkyl Chain Variations : The linear propyl chain in the target compound may improve solubility compared to the branched isobutyl group in CAS 92933-49-8, as branching typically increases hydrophobicity.

- Phenyl vs. Sulfonyl Groups : Aromatic phenyl substituents (as in the target compound) enhance π-π stacking interactions in biological targets, whereas sulfonyl groups (e.g., in Isobutyl Sildenafil) contribute to hydrogen bonding and target specificity .

Biological Activity

2-Phenyl-5-propylpyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 230.26 g/mol. The structure features a pyrazole ring substituted with a phenyl group and a propyl chain, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.26 g/mol |

| Solubility | Variable |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation markers in various models .

- Cell Signaling Modulation : It influences cell signaling pathways, impacting processes such as apoptosis and cellular proliferation, which are critical in cancer therapy .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

Preliminary studies indicate that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antimicrobial agents .

Case Studies

- Antitumor Efficacy : A study evaluated the compound's effect on breast cancer cell lines MCF-7 and MDA-MB-231. Results indicated that it significantly reduced cell viability, particularly when used in combination with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes .

- Anti-inflammatory Activity : Another investigation focused on the compound's ability to modulate inflammatory responses in animal models of arthritis. The results demonstrated a marked reduction in swelling and pain, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Cyclocondensation | 60–75 | Ethanol reflux, 12 h | |

| Suzuki Coupling | 45–65 | Pd catalyst, 80°C, 6 h | |

| Microwave-Assisted Synthesis | 70–85 | 150 W, 30 min |

Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₄N₂O₂ requires m/z 238.1106).

- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: MeCN/H₂O with 0.1% TFA) .

Advanced: How do electronic effects of the phenyl and propyl groups influence the compound’s reactivity in pharmacological assays?

Answer:

- Phenyl Group : Enhances π-π stacking with aromatic residues in enzyme active sites, improving binding affinity.

- Propyl Group : Increases lipophilicity (logP ~2.8), affecting membrane permeability but potentially reducing solubility .

- Steric Effects : Propyl at position 5 may hinder interactions with bulkier targets. Computational docking (e.g., AutoDock Vina) can predict binding modes .

Key Consideration : Balance lipophilicity and solubility by modifying substituents (e.g., introducing polar groups on the phenyl ring) .

Advanced: How can contradictory results between in vitro and in vivo bioactivity studies be systematically addressed?

Answer:

- Step 1 : Validate in vitro assays using orthogonal methods (e.g., fluorescence polarization vs. SPR for enzyme inhibition).

- Step 2 : Perform pharmacokinetic (PK) studies to assess bioavailability. Propyl groups may enhance metabolic stability but reduce absorption .

- Step 3 : Use isotopic labeling (e.g., deuterated analogs) to track metabolite formation in vivo .

Q. Table 2: Example of Bioactivity Discrepancy Resolution

| Assay Type | IC₅₀ (µM) | Observation | Resolution Strategy |

|---|---|---|---|

| In vitro (cell-free) | 0.5 | High potency | Check serum protein binding |

| In vivo (mouse) | >10 | Low efficacy | Modify formulation (e.g., nanoemulsion) |

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Answer:

- Liquid-Liquid Extraction : Separate acidic impurities using NaHCO₃ (pH 8–9).

- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc → 100% EtOAc).

- Recrystallization : Optimize solvent (e.g., EtOH/H₂O) for high-purity crystals (>99%) .

Advanced: What computational tools can predict the compound’s interactions with biological targets?

Answer:

- Molecular Dynamics (MD) : Simulate binding stability with proteins (e.g., COX-2 or kinases) using GROMACS.

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with activity trends .

- ADMET Prediction : Use SwissADME to estimate toxicity and metabolic pathways .

Advanced: How can the compound’s solubility and stability be improved for preclinical studies?

Answer:

- Salt Formation : Prepare sodium or lysine salts to enhance aqueous solubility.

- Co-crystallization : Use co-formers like nicotinamide to stabilize the crystalline form .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to prolong half-life .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR Knockout Models : Confirm target dependency by deleting the putative gene in cell lines.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics with purified proteins .

- Metabolomics : Track downstream metabolite changes via LC-MS/MS .

Advanced: How can structural analogs be designed to overcome resistance mechanisms observed in target organisms?

Answer:

- Fragment-Based Drug Design : Screen analogs with modified substituents (e.g., replacing phenyl with thiophene) .

- Proteolysis Targeting Chimeras (PROTACs) : Degrade resistant targets by linking the compound to E3 ligase recruiters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.